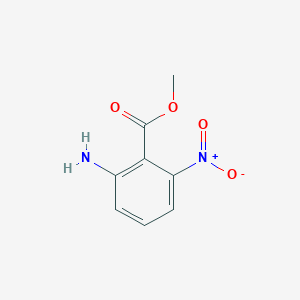

Methyl 2-amino-6-nitrobenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-6-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-14-8(11)7-5(9)3-2-4-6(7)10(12)13/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFPMHGVGDWXWRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80344393 | |

| Record name | Methyl 2-amino-6-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57113-89-0 | |

| Record name | Methyl 2-amino-6-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-amino-6-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-amino-6-nitrobenzoate

Introduction

Methyl 2-amino-6-nitrobenzoate is a valuable chemical intermediate in the synthesis of various fine chemicals, pharmaceuticals, and dyestuffs.[1] Its bifunctional nature, possessing both an amine and a nitro group on the aromatic ring, allows for diverse subsequent chemical transformations. This guide provides a comprehensive, field-proven protocol for the synthesis of this compound, designed for researchers and professionals in chemical and drug development. We will delve into the rationale behind the chosen synthetic strategy, provide a detailed step-by-step methodology, and discuss the critical aspects of purification, characterization, and safety.

Synthetic Strategies: A Comparative Analysis

Several theoretical pathways can be envisioned for the synthesis of this compound. A critical evaluation of these routes is essential for selecting a method that is both efficient and reliable.

-

Nitration of Methyl 2-Aminobenzoate (Methyl Anthranilate): While seemingly direct, this electrophilic aromatic substitution is fraught with challenges. The amino group is a powerful ortho-, para-directing activator, whereas the methyl ester is a meta-directing deactivator. This conflict in directing effects would likely lead to a mixture of products, complicating purification. Furthermore, the strong oxidizing conditions of nitration (using nitric and sulfuric acids) can lead to unwanted side reactions and degradation of the sensitive amino group.[2][3][4]

-

Selective Reduction of Methyl 2,6-Dinitrobenzoate: This approach requires the selective reduction of one nitro group while leaving the other intact. Achieving such selectivity can be challenging and often requires specialized reducing agents and carefully controlled reaction conditions, which may not be readily accessible or scalable.[5][6]

-

Esterification of 2-Amino-6-nitrobenzoic Acid: This is the most strategically sound and widely reported method.[7][8] It begins with a commercially available starting material where the crucial nitro and amino functionalities are already correctly positioned. The subsequent esterification of the carboxylic acid is a high-yielding and clean transformation, avoiding the regioselectivity and over-oxidation issues inherent in the other routes. This guide will focus exclusively on this superior strategy.

Mechanism Deep Dive: SN2-type Esterification

The chosen protocol deviates from the classic acid-catalyzed Fischer esterification.[9][10] Instead, it employs a robust SN2-type reaction, which is particularly effective for this substrate.

Causality Behind Experimental Choices:

-

Base (Triethylamine, Et₃N): The reaction is initiated by the deprotonation of the carboxylic acid group of 2-amino-6-nitrobenzoic acid by triethylamine. This forms a carboxylate anion, which is a potent nucleophile. Triethylamine is a suitable base as it is strong enough to deprotonate the carboxylic acid but not the aromatic amine, and its corresponding salt is typically soluble or easily removed during workup.

-

Methylating Agent (Methyl p-toluenesulfonate, MeOTs): Methyl p-toluenesulfonate serves as the electrophile. The tosylate group is an excellent leaving group, making the methyl carbon highly susceptible to nucleophilic attack.

-

Solvent (N,N-Dimethylformamide, DMF): DMF is a polar aprotic solvent, which is ideal for SN2 reactions. It effectively solvates the cations (the triethylammonium counter-ion) while leaving the carboxylate nucleophile relatively "bare" and highly reactive.

The core of the reaction is the nucleophilic attack of the generated carboxylate anion on the methyl group of methyl p-toluenesulfonate, displacing the tosylate leaving group and forming the desired methyl ester product.

Detailed Experimental Protocol

This protocol is adapted from a verified synthetic procedure.[7]

Materials and Reagents

| Reagent | CAS No. | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2-Amino-6-nitrobenzoic acid | 50573-74-5 | 182.14 | 11.9 g | 65.3 |

| Methyl p-toluenesulfonate | 80-48-8 | 186.23 | 15.1 g | 81.1 |

| Triethylamine | 121-44-8 | 101.19 | 6.60 g (9.1 mL) | 65.3 |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 170 mL | - |

| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 | ~500 mL | - |

| Sodium bicarbonate (sat. soln.) | 144-55-8 | 84.01 | ~200 mL | - |

| Sodium chloride (sat. soln.) | 7647-14-5 | 58.44 | ~100 mL | - |

| Sodium sulfate (anhydrous) | 7757-82-6 | 142.04 | ~20 g | - |

| Silica Gel (for flash chrom.) | 7631-86-9 | 60.08 | As needed | - |

| Toluene | 108-88-3 | 92.14 | As needed | - |

| Chloroform | 67-66-3 | 119.38 | As needed | - |

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-amino-6-nitrobenzoic acid (11.9 g, 65.3 mmol).

-

Solvent and Reagent Addition: Add N,N-dimethylformamide (DMF, 170 mL), followed by triethylamine (6.60 g, 65.3 mmol) and methyl p-toluenesulfonate (15.1 g, 81.1 mmol).

-

Reaction Conditions: Flush the flask with nitrogen (N₂). Heat the mixture to 60°C and stir vigorously for 18 hours under a nitrogen atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Solvent Removal: After 18 hours, cool the reaction mixture to room temperature. Remove the DMF under reduced pressure (at ~60°C and 0.2 mm pressure) using a rotary evaporator.

-

Workup - Extraction: Dissolve the resulting residue in ethyl acetate (EtOAc, ~250 mL). Transfer the solution to a separatory funnel and wash sequentially with a saturated aqueous solution of NaHCO₃ (2 x 100 mL) and a saturated aqueous solution of NaCl (1 x 100 mL). The bicarbonate wash is crucial to remove any unreacted starting acid and the tosylate byproduct.

-

Drying and Concentration: Dry the organic EtOAc layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.[7]

-

Purification - Flash Chromatography: Purify the crude solid by flash chromatography over silica gel. The column is eluted with a 1:1 mixture of toluene and chloroform. Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent.[7]

-

Final Product: Dry the resulting solid under vacuum to obtain pure this compound as a yellow solid.

Characterization and Validation

A properly executed protocol is a self-validating system. The identity and purity of the synthesized compound must be confirmed through rigorous analysis.

| Analysis Technique | Expected Result |

| Appearance | Yellow solid |

| Yield | Expected: 7.6 g (59.4%)[7] |

| Melting Point | 105–107 °C[7] |

| ¹H NMR | Expect signals for the aromatic protons (3H), the amine protons (NH₂, 2H, broad), and the methyl ester protons (CH₃, 3H, singlet). |

| ¹³C NMR | Expect signals for the 6 aromatic carbons, the carbonyl carbon of the ester, and the methyl carbon of the ester.[11] |

| FTIR | Expect characteristic peaks for N-H stretching (amine), C=O stretching (ester), and asymmetric/symmetric N-O stretching (nitro group).[12] |

Safety and Hazard Management

Professional laboratory practice demands a thorough understanding and mitigation of all potential hazards.

-

General Precautions: Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All operations should be conducted inside a certified chemical fume hood.[13]

-

Reagent-Specific Hazards:

-

N,N-Dimethylformamide (DMF): A reproductive toxin and skin irritant. Avoid inhalation and skin contact.

-

Triethylamine: Flammable and corrosive. It has a strong, unpleasant odor.

-

Methyl p-toluenesulfonate: A strong alkylating agent; handle with care.

-

Chloroform: A suspected carcinogen. Handle with extreme caution.

-

-

Special Focus: Hazards of Nitration Chemistry: Although not used in the primary protocol, it is imperative for the well-rounded researcher to understand the risks of the alternative nitration routes. Nitration reactions using concentrated nitric and sulfuric acids are highly exothermic and can lead to thermal runaway if not properly controlled.[14]

-

Corrosivity: Both nitric and sulfuric acids are extremely corrosive and can cause severe burns.[15][16]

-

Reactivity: Nitrating mixtures can react violently with organic materials.[17]

-

Control: Reactions must be performed at low temperatures (ice bath) with slow, controlled addition of the nitrating mixture.[3][18]

-

Conclusion

The synthesis of this compound is most reliably achieved through the SN2-type esterification of 2-amino-6-nitrobenzoic acid using methyl p-toluenesulfonate. This method circumvents the significant regioselectivity and safety challenges associated with alternative routes like the nitration of methyl anthranilate. By following the detailed protocol and adhering to strict safety standards, researchers can consistently obtain high-purity material suitable for further applications in discovery and development. The validation of the final product through comprehensive characterization is a critical final step to ensure the integrity of the experimental outcome.

References

-

Synthesis of this compound. PrepChem.com. [Link]

-

Nitration reaction safety. YouTube. [Link]

-

Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia. [Link]

-

NITRIC ACID SAFETY. University of California, Berkeley. [Link]

-

Nitric Acid Safety Tips & Health Hazards. VelocityEHS. [Link]

-

Reduce your risk of a nitric acid incident. UW Environmental Health & Safety. [Link]

-

how to interperet the IR, HNMR and carbon NMR of methyl nitro benzoate.? Chegg. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. University of Missouri–St. Louis. [Link]

-

Nitration of methyl benzoate. RSC Education. [Link]

-

Benzoic acid, m-nitro-, methyl ester. Organic Syntheses Procedure. [Link]

-

Selective reduction of dinitro compounds. ResearchGate. [Link]

-

Nitration of Methyl Benzoate. University of Colorado Boulder. [Link]

-

Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. ResearchGate. [Link]

-

Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Anasazi Instruments. [Link]

-

This compound. PubChem. [Link]

-

Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Research Square. [Link]

-

Selective nitro reduction of poly nitro compounds. Chemistry Stack Exchange. [Link]

-

synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. Indo American Journal of Pharmaceutical Research. [Link]

-

A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. ResearchGate. [Link]

Sources

- 1. This compound | C8H8N2O4 | CID 596477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. westfield.ma.edu [westfield.ma.edu]

- 3. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 4. ochem.weebly.com [ochem.weebly.com]

- 5. researchgate.net [researchgate.net]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. prepchem.com [prepchem.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. iajpr.com [iajpr.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. aiinmr.com [aiinmr.com]

- 12. homework.study.com [homework.study.com]

- 13. m.youtube.com [m.youtube.com]

- 14. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 15. ehs.washington.edu [ehs.washington.edu]

- 16. ehs.com [ehs.com]

- 17. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]

- 18. orgsyn.org [orgsyn.org]

An In-depth Technical Guide to Methyl 2-amino-6-nitrobenzoate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Organic Synthesis

Methyl 2-amino-6-nitrobenzoate is a valuable organic compound that serves as a key intermediate in the synthesis of a variety of complex molecules, most notably in the pharmaceutical industry. Its unique structure, featuring an aromatic ring substituted with an amino, a nitro, and a methyl ester group, provides multiple reactive sites for further chemical transformations. This guide offers a comprehensive overview of the chemical and physical properties of this compound, detailed synthesis protocols, and an exploration of its significant role in medicinal chemistry, particularly in the synthesis of the immunomodulatory drug Lenalidomide.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in synthetic chemistry.

Chemical Structure and Identifiers

-

Chemical Name: this compound

-

Molecular Formula: C₈H₈N₂O₄[1]

-

Molecular Weight: 196.16 g/mol [1]

-

CAS Number: 57113-89-0[1]

-

Appearance: Typically a powder[2]

dot graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [style=bold]; bgcolor="#F1F3F4";

} Caption: Chemical structure of this compound.

Physical Properties

| Property | Value | Source |

| Melting Point | 105-107 °C | [3] |

| Boiling Point | Data not available | |

| Solubility | Soluble in ethyl acetate (EtOAc), chloroform (CHCl₃), and likely other common organic solvents such as Dimethylformamide (DMF).[3] |

Spectral Data and Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino group protons, and the methyl ester protons. The aromatic protons will likely appear as a complex multiplet in the downfield region (around 7.0-8.0 ppm). The amino group protons would likely appear as a broad singlet, and the methyl ester protons as a sharp singlet around 3.9 ppm.

-

¹³C NMR: The carbon NMR spectrum will show signals for the eight distinct carbon atoms in the molecule. The carbonyl carbon of the ester will be the most downfield signal (around 165-170 ppm). The aromatic carbons will appear in the range of 110-150 ppm, and the methyl carbon of the ester will be the most upfield signal (around 52 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch (amino group) | 3300-3500 |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (methyl) | 2850-3000 |

| C=O stretch (ester) | ~1720 |

| C=C stretch (aromatic) | 1450-1600 |

| N-O stretch (nitro group) | 1500-1550 (asymmetric) and 1300-1350 (symmetric) |

| C-O stretch (ester) | 1000-1300 |

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak [M]⁺ at m/z 196.[1] Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 165, and the loss of the entire methoxycarbonyl group (-COOCH₃) to give a fragment at m/z 137. A significant fragment at m/z 164 is also observed, likely due to the loss of methanol.[1]

Synthesis of this compound

This compound is typically synthesized from 2-amino-6-nitrobenzoic acid.

Esterification of 2-amino-6-nitrobenzoic acid

A common method involves the esterification of the carboxylic acid group of 2-amino-6-nitrobenzoic acid.

Protocol:

-

A mixture of 2-amino-6-nitrobenzoic acid (11.9 g, 65.3 mmol), methyl p-toluenesulfonate (15.1 g, 81.1 mmol), and triethylamine (6.60 g, 65.3 mmol) in 170 ml of N,N-dimethylformamide (DMF) is prepared.[3]

-

The mixture is stirred under a nitrogen atmosphere at 60°C for 18 hours.[3]

-

After the reaction is complete, the DMF is removed under reduced pressure.[3]

-

The residue is dissolved in ethyl acetate (EtOAc) and washed sequentially with a saturated solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium chloride (NaCl).[3]

-

The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.[3]

-

The crude product is purified by flash chromatography over silica gel, eluting with a 1:1 mixture of toluene and chloroform, to yield this compound.[3]

dot graph Synthesis_Workflow { rankdir=LR; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#4285F4"];

} Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications in Drug Development

The chemical reactivity of this compound is dictated by its three functional groups, making it a versatile precursor for the synthesis of various heterocyclic compounds and pharmaceutical agents.

Key Reactive Sites

-

Amino Group (-NH₂): The primary amino group is nucleophilic and can undergo various reactions such as acylation, alkylation, and diazotization.

-

Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution. It can be readily reduced to an amino group, providing a pathway to synthesize di-amino compounds.

-

Methyl Ester Group (-COOCH₃): The ester group can be hydrolyzed to the corresponding carboxylic acid or can react with nucleophiles.

Role in the Synthesis of Lenalidomide

This compound is a precursor to a key intermediate in the synthesis of Lenalidomide, an important immunomodulatory drug used in the treatment of multiple myeloma. While not directly reacting in its initial form, it is the starting point for the synthesis of methyl 2-(bromomethyl)-3-nitrobenzoate.

Synthetic Pathway to Lenalidomide Intermediate:

-

Esterification: 2-methyl-3-nitrobenzoic acid is first esterified to produce methyl 2-methyl-3-nitrobenzoate.

-

Bromination: The methyl group of methyl 2-methyl-3-nitrobenzoate is then brominated, typically using N-bromosuccinimide (NBS), to yield methyl 2-(bromomethyl)-3-nitrobenzoate.[4]

-

Cyclization: This brominated intermediate is then reacted with 3-aminopiperidine-2,6-dione hydrochloride to form the nitro-precursor of Lenalidomide.[5]

-

Reduction: The final step involves the reduction of the nitro group to an amino group to yield Lenalidomide.

dot graph Lenalidomide_Synthesis { rankdir=LR; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#4285F4"];

} Caption: Simplified synthetic pathway to Lenalidomide.

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety.

Hazard Identification

Based on GHS classifications for similar compounds, this compound should be handled with care. The following hazards are likely associated with this compound:

-

Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, in contact with skin, or if inhaled.[1]

-

Skin Irritation: May cause skin irritation.[1]

-

Eye Irritation: May cause serious eye irritation.[1]

-

Respiratory Irritation: May cause respiratory irritation.[1]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. In case of insufficient ventilation, wear suitable respiratory equipment.

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

-

In case of exposure:

-

Skin contact: Wash off immediately with plenty of water.

-

Eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

-

Conclusion

This compound is a compound of significant interest to the scientific community, particularly those involved in organic synthesis and drug discovery. Its versatile chemical nature allows for a wide range of transformations, making it a valuable building block for the creation of complex molecular architectures. A thorough understanding of its chemical properties, synthesis, and reactivity is paramount for its effective and safe utilization in research and development. This guide provides a foundational understanding of this important chemical intermediate, empowering researchers to harness its full potential in their scientific endeavors.

References

- PubChem. (n.d.). Methyl 2-(methylamino)-6-nitrobenzoate. National Center for Biotechnology Information.

- ResearchGate. (n.d.). Schematic representation for the synthesis of lenalidomide nitro....

- Study.com. (n.d.). how to interperet the IR, HNMR and carbon NMR of methyl nitro benzoate.?.

- ChemicalBook. (n.d.). This compound synthesis.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Google Patents. (n.d.). US10392364B2 - Process for synthesis of lenalidomide.

- PrepChem.com. (n.d.). Synthesis of this compound.

- New Drug Approvals. (2019, September 27). LENALIDOMIDE.

- ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of methyl benzoate,....

- ChemicalBook. (n.d.). 2-METHYL-6-NITROBENZOIC ACID(13506-76-8) 1H NMR spectrum.

- HMDB. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968).

- Google Patents. (n.d.). CN104311536A - Method for preparing lenalidomide.

- ResearchGate. (n.d.). Experimental design optimization for the synthesis of lenalidomide nitro precursor.

- Chegg.com. (2023, March 21). Solved 1. Interpret the 1H-NMR and 13C-NMR Spectra of methyl.

- The Royal Society of Chemistry. (n.d.). 4.

- ChemicalBook. (n.d.). METHYL 2-NITROBENZOATE 606-27-9 wiki.

- Sigma-Aldrich. (n.d.). Methyl 2-amino-6-fluoro-3-nitrobenzoate | 346691-23-4.

- ChemicalBook. (n.d.). METHYL 2-NITROBENZOATE(606-27-9) 1H NMR spectrum.

- Benchchem. (n.d.). "physical and chemical properties of Methyl 2-methyl-6-nitrobenzoate".

- PubChem. (n.d.). Methyl 2-methyl-6-nitrobenzoate. National Center for Biotechnology Information.

- Chem-Impex. (n.d.). 2-Amino-6-nitrobenzoic acid.

- NIST. (n.d.). Methyl p-nitro benzoate.

- Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.

- ResearchGate. (n.d.). Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group.

- Sigma-Aldrich. (n.d.). 2-Amino-6-nitrobenzothiazole = 97 6285-57-0.

- NIST. (n.d.). 2-Methyl-6-nitrobenzoic acid.

- ChemicalBook. (n.d.). methyl 2-nitrobenzoate(606-27-9)ir1.

- ChemicalBook. (n.d.). METHYL 2-NITROBENZOATE | 606-27-9.

- SpectraBase. (n.d.). 2-Amino-6-nitrobenzothiazole - Optional[13C NMR] - Spectrum.

- ResearchGate. (n.d.). FTIR spectrum of 4-methyl-3-nitrobenzoic acid: (a) Observed; (b)....

- Thermo Scientific Chemicals. (n.d.). Methyl 2-nitrobenzoate, 98+% 25 g | Buy Online.

- Sigma-Aldrich. (n.d.). Methyl 2-methyl-3-nitrobenzoate 97 59382-59-1.

Sources

Methyl 2-amino-6-nitrobenzoate IUPAC name and structure

An In-Depth Technical Guide to Methyl 2-amino-6-nitrobenzoate: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

Introduction

In the landscape of modern synthetic chemistry and drug discovery, the strategic design of molecular building blocks is paramount. This compound, a substituted anthranilate derivative, represents a key intermediate of significant interest. Its unique structural arrangement, featuring an amino group and a nitro group positioned ortho and para to the methyl ester on a benzene ring, imparts a distinct reactivity profile. This guide provides a comprehensive technical overview of this compound, covering its chemical identity, a detailed, field-tested synthesis protocol, its applications in research and development, and essential safety guidelines. This document is intended for researchers, chemists, and drug development professionals who require a functional understanding of this versatile compound.

Chemical Identity and Physicochemical Properties

This compound is an organic compound characterized by a benzene ring substituted with three functional groups that dictate its chemical behavior and synthetic utility. The presence of both an electron-donating amino group and an electron-withdrawing nitro group creates a unique electronic environment on the aromatic ring, making it a valuable precursor for a variety of complex molecules.

Table 1: Physicochemical Properties of this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 57113-89-0 | [1] |

| Molecular Formula | C₈H₈N₂O₄ | [1][2] |

| Molecular Weight | 196.16 g/mol | [1][2] |

| Appearance | Powder | [3] |

| Melting Point | 105-107 °C | [4] |

| Canonical SMILES | COC(=O)C1=C(C=CC=C1[O-])N | [1] |

| InChI Key | NFPMHGVGDWXWRJ-UHFFFAOYSA-N | [1] |

Below is the two-dimensional chemical structure of this compound.

Synthesis and Mechanistic Rationale

The synthesis of this compound is most commonly achieved via the esterification of its corresponding carboxylic acid, 2-amino-6-nitrobenzoic acid. A robust and scalable method involves methylation using methyl p-toluenesulfonate in the presence of a non-nucleophilic base.

Causality in Reagent Selection

-

Starting Material: 2-Amino-6-nitrobenzoic acid is the logical precursor. The acidity of the carboxylic acid proton allows for its selective deprotonation over the amine protons under basic conditions.

-

Methylating Agent: Methyl p-toluenesulfonate (MeOTs) is an excellent choice for methylation. It is a powerful methylating agent, less hazardous than alternatives like dimethyl sulfate, and produces the non-nucleophilic and easily removable p-toluenesulfonate anion as a byproduct.

-

Base: Triethylamine (Et₃N) is used as an organic-soluble, non-nucleophilic base. Its role is to deprotonate the carboxylic acid, forming a carboxylate anion. This anion is a much more potent nucleophile than the neutral carboxylic acid, facilitating the Sₙ2 reaction with methyl p-toluenesulfonate. Using a tertiary amine prevents unwanted side reactions that could occur with primary or secondary amines.

-

Solvent: Dimethylformamide (DMF) is an ideal solvent for this reaction. It is a polar aprotic solvent, which effectively solvates the cationic species (triethylammonium) while not strongly solvating the carboxylate anion, thus enhancing its nucleophilicity. Its high boiling point also allows the reaction to be conducted at elevated temperatures to increase the reaction rate.

Synthetic Workflow

The overall process involves the reaction setup, thermal incubation, solvent removal, aqueous workup to remove salts and water-soluble impurities, and final purification by column chromatography.

Experimental Protocol: Synthesis

This protocol is adapted from established literature procedures and provides a reliable method for the laboratory-scale synthesis of the title compound[4].

Materials and Equipment

-

2-Amino-6-nitrobenzoic acid

-

Methyl p-toluenesulfonate

-

Triethylamine (Et₃N)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for flash chromatography

-

Toluene

-

Chloroform (CHCl₃)

-

Round-bottom flask with stir bar

-

Condenser and nitrogen inlet

-

Heating mantle with temperature control

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser under a nitrogen atmosphere, combine 2-amino-6-nitrobenzoic acid (11.9 g, 65.3 mmol), triethylamine (6.60 g, 65.3 mmol), and anhydrous DMF (170 ml).

-

Addition of Methylating Agent: To the stirring mixture, add methyl p-toluenesulfonate (15.1 g, 81.1 mmol).

-

Reaction Incubation: Heat the reaction mixture to 60°C and stir for 18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the DMF solvent using a rotary evaporator under high vacuum (e.g., 0.2 mm Hg) at a bath temperature of 60°C.

-

Aqueous Workup: Dissolve the resulting residue in ethyl acetate (EtOAc). Transfer the solution to a separatory funnel and wash sequentially with a saturated aqueous solution of NaHCO₃ and then with a saturated aqueous solution of NaCl (brine).

-

Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography over silica gel. Elute the column with a 1:1 mixture of toluene and chloroform.

-

Product Isolation: Combine the fractions containing the desired product (as identified by TLC) and concentrate under reduced pressure to yield pure this compound as a solid (7.6 g, 59.4% yield)[4].

Applications in Research and Drug Development

This compound is not typically an end-product but rather a versatile synthetic intermediate. Its value lies in the orthogonal reactivity of its functional groups, which can be manipulated sequentially to build molecular complexity.

-

Synthesis of Heterocyclic Scaffolds: The ortho-amino ester functionality is a classic precursor for the synthesis of various nitrogen-containing heterocycles, such as quinazolinones, benzodiazepines, and other fused bicyclic systems. The nitro group can be retained or, more commonly, reduced to a second amino group at a later stage, enabling the construction of diamine-derived structures.

-

Precursor for Bioactive Molecules: While direct applications are proprietary or in early-stage research, the structural motif is present in molecules explored for therapeutic potential. For instance, related 2-amino-6-nitrobenzothiazole derivatives have been designed and synthesized as potent and selective monoamine oxidase (MAO) inhibitors for potential use in treating neurodegenerative diseases[5][6]. The core anthranilate structure is a well-known pharmacophore in medicinal chemistry.

-

Directed Ortho-Metalation: The amino and ester groups can potentially direct ortho-lithiation or other metalation reactions to functionalize the C3 position of the aromatic ring, further expanding its synthetic utility.

The strategic placement of the nitro group allows for its late-stage reduction to an amine. This is a critical step in many synthetic routes, as it unmasks a nucleophilic site that can be used for cyclization or coupling reactions after the initial heterocyclic core has been formed.

Safety and Handling

-

General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves[7][8].

-

Hazards of Related Compounds: Structurally similar compounds, such as methyl 2-methyl-6-nitrobenzoate, are classified as harmful if swallowed and can cause skin and eye irritation[9]. It is prudent to assume similar hazards for this compound.

-

First Aid Measures:

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen[7].

-

Skin Contact: Immediately wash the affected area with soap and plenty of water[10].

-

Eye Contact: Rinse cautiously with water for several minutes. Seek medical attention if irritation persists[10].

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention[7].

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound is a high-value chemical intermediate with significant potential in synthetic organic chemistry and medicinal chemistry. Its well-defined structure, reliable synthetic protocol, and the versatile reactivity of its functional groups make it an attractive starting material for the construction of complex heterocyclic systems and novel drug candidates. A thorough understanding of its properties, synthesis, and handling is essential for researchers aiming to leverage its synthetic potential.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 596477, this compound. Available at: [Link]

-

PrepChem (2023). Synthesis of this compound. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 596057, Methyl 2-methyl-6-nitrobenzoate. Available at: [Link]

-

ChemADVISOR, Inc. (2010). MSDS - METHYL-M-NITROBENZOATE. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2024). Exploring Methyl 2-methyl-3-nitrobenzoate: Properties and Applications. Available at: [Link]

-

IndiaMART. Industrial Grade this compound. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 642088, Methyl 2-(methylamino)-6-nitrobenzoate. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2024). Methyl 2-Nitrobenzoate: Synthesis, Properties, and Applications as a Chemical Intermediate. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2024). 2-Amino-6-nitrobenzothiazole: A Key Intermediate in Pharmaceutical Synthesis. Available at: [Link]

-

Quora (2016). What is the synthesis of methyl 3-nitrobenzoate?. Available at: [Link]

-

Kumar, S., et al. (2016). Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. ChemMedChem, 11(16), 1817-1830. Available at: [Link]

-

ResearchGate. Request PDF for "Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors...". Available at: [Link]

-

NIST. Methyl p-nitro benzoate. In NIST Chemistry WebBook. Available at: [Link]

Sources

- 1. This compound | C8H8N2O4 | CID 596477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. m.indiamart.com [m.indiamart.com]

- 4. prepchem.com [prepchem.com]

- 5. Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemicalbook.com [chemicalbook.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Methyl 2-methyl-6-nitrobenzoate | C9H9NO4 | CID 596057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

Physical and chemical properties of Methyl 2-amino-6-nitrobenzoate

An In-Depth Technical Guide to Methyl 2-amino-6-nitrobenzoate: Properties, Synthesis, and Applications

Introduction

This compound is an organic compound characterized by a benzene ring substituted with a methyl ester, an amino group, and a nitro group. Its unique structural arrangement, featuring both an electron-donating group (amino) and a strong electron-withdrawing group (nitro), makes it a chemical intermediate of significant interest. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, reactivity, and potential applications, particularly for professionals in chemical research and drug development. The strategic placement of its functional groups offers a versatile platform for constructing more complex molecular architectures, positioning it as a valuable building block in modern organic synthesis.

Physicochemical Properties

This compound is typically encountered as a solid powder.[1] The compound's core physical and chemical identifiers are crucial for its proper handling, characterization, and use in experimental settings.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 57113-89-0 | [1][2][3] |

| Molecular Formula | C₈H₈N₂O₄ | [2][3] |

| Molecular Weight | 196.16 g/mol | [2][3] |

| Appearance | Powder, Solid | [1] |

| Melting Point | 105-107 °C | [4] |

| Synonyms | 2-Amino-6-nitro-benzoic acid methyl ester | [1] |

Spectral Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons. The aromatic region should display complex multiplets for the three protons on the benzene ring. The amino group (-NH₂) protons would likely appear as a broad singlet, and the methyl ester (-OCH₃) protons would be a sharp singlet in the upfield region, typically around 3.9 ppm.

-

¹³C NMR: The carbon NMR spectrum will show eight distinct signals. The carbonyl carbon of the ester group is expected to be the most downfield signal (~165-170 ppm). The six aromatic carbons will have varied chemical shifts due to the different electronic effects of the substituents.[5] The methyl carbon of the ester group will appear at the most upfield position (~52 ppm).[5]

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

-

N-H Stretching: The amino group will exhibit characteristic stretches in the 3300-3500 cm⁻¹ region.

-

C=O Stretching: The carbonyl group of the ester will show a strong absorption band around 1720 cm⁻¹.[6]

-

N-O Stretching: The nitro group will have two strong, characteristic stretching bands, typically around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).[6]

-

C-O Stretching: The C-O bond of the ester will show a stretch in the 1250 cm⁻¹ region.[6]

Synthesis and Reactivity

Synthesis

A common and effective method for synthesizing this compound is through the esterification of its corresponding carboxylic acid, 2-amino-6-nitrobenzoic acid. This reaction is typically performed using a methylating agent in the presence of a base.

Experimental Protocol: Synthesis via Esterification [4]

Objective: To synthesize this compound from 2-amino-6-nitrobenzoic acid.

Materials:

-

2-amino-6-nitrobenzoic acid

-

Methyl p-toluenesulfonate

-

Triethylamine

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for chromatography

-

Toluene

-

Chloroform (CHCl₃)

Procedure:

-

Combine 2-amino-6-nitrobenzoic acid (65.3 mmol), methyl p-toluenesulfonate (81.1 mmol), and triethylamine (65.3 mmol) in a reaction flask containing DMF (170 ml).

-

Stir the mixture under a nitrogen atmosphere at 60°C for 18 hours.

-

After the reaction period, remove the DMF under reduced pressure (0.2 mm Hg) at 60°C.

-

Dissolve the resulting residue in ethyl acetate.

-

Wash the ethyl acetate solution sequentially with a saturated aqueous solution of NaHCO₃ and then with a saturated aqueous solution of NaCl.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash chromatography over silica gel, eluting with a 1:1 mixture of toluene and chloroform.

-

The final product, this compound, is obtained with a reported yield of approximately 59.4%.[4]

Caption: Synthesis workflow for this compound.

Chemical Reactivity

The reactivity of this compound is governed by its three functional groups. The amino group is nucleophilic and can undergo reactions such as acylation and alkylation. The nitro group is a strong deactivating group for electrophilic aromatic substitution but can be readily reduced to an amino group, providing a route to diamine derivatives.[7] This reduction is a key transformation, significantly altering the molecule's electronic properties and enabling further synthetic modifications. The ester can be hydrolyzed back to the carboxylic acid under acidic or basic conditions.

Caption: Key reactive sites of this compound.

Applications in Research and Drug Development

As a substituted nitrobenzoate ester, this compound is a valuable intermediate in the synthesis of various high-value chemical products, including pharmaceuticals and dyes.[7] The presence of multiple functional groups that can be selectively modified makes it a versatile scaffold.

-

Pharmaceutical Synthesis: Related nitroaromatic compounds are critical intermediates in drug synthesis. For example, Methyl 2-methyl-3-nitrobenzoate is a precursor in the synthesis of Lenalidomide, an anticancer drug. Similarly, derivatives of 2-amino-6-nitrobenzothiazole, a structurally related heterocyclic system, have been designed and synthesized as potent and selective inhibitors of monoamine oxidase B (MAO-B), which is a target for treating neurological disorders.[8][9] This highlights the potential of the 2-amino-6-nitroaryl scaffold in medicinal chemistry.

-

Building Block for Heterocycles: The dual functionality of the amino and nitro groups allows for the construction of heterocyclic ring systems. For instance, reductive cyclization strategies can be employed to synthesize benzodiazepines, quinoxalines, or other nitrogen-containing heterocycles that are prevalent in pharmacologically active molecules.

Safety and Handling

While a specific safety data sheet for this compound is not widely available, data from structurally similar compounds and general laboratory safety protocols should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[10]

-

Handling: Handle in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.[11] Avoid contact with skin and eyes.[11]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[12]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.[11]

Conclusion

This compound is a highly functionalized aromatic compound with significant potential as a synthetic intermediate. Its well-defined physical properties, predictable spectral characteristics, and versatile chemical reactivity make it a valuable tool for researchers and scientists. The strategic arrangement of its amino, nitro, and ester groups provides multiple handles for chemical modification, rendering it particularly useful for constructing complex molecules in the fields of drug discovery and materials science.

References

-

PrepChem.com. Synthesis of this compound. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 596477, this compound. Available from: [Link]

-

IndiaMART. Industrial Grade this compound. Available from: [Link]

-

Study.com. how to interpret the IR, HNMR and carbon NMR of methyl nitro benzoate? Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring Methyl 2-methyl-3-nitrobenzoate: Properties and Applications. Available from: [Link]

-

PubMed. Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. Available from: [Link]

-

ResearchGate. Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group | Request PDF. Available from: [Link]

-

Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Available from: [Link]

Sources

- 1. indiamart.com [indiamart.com]

- 2. This compound | C8H8N2O4 | CID 596477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. aiinmr.com [aiinmr.com]

- 6. homework.study.com [homework.study.com]

- 7. benchchem.com [benchchem.com]

- 8. Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

Section 1: Core Chemical Identity and Physicochemical Properties

An In-depth Technical Guide to Methyl 2-amino-6-nitrobenzoate

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It details the core chemical properties, synthesis, and strategic applications of this compound, a versatile chemical intermediate.

This compound is an aromatic compound featuring three key functional groups: a methyl ester, an aniline-type amino group, and a nitro group. This trifunctional arrangement makes it a valuable and versatile scaffold in synthetic organic chemistry, particularly as a precursor for more complex heterocyclic systems and substituted anilines. The strategic placement of the amino and nitro groups ortho to each other on the benzene ring imparts unique reactivity and potential for intramolecular cyclization reactions.

The fundamental physicochemical properties of this compound are summarized below, providing the foundational data required for experimental design and chemical inventory management.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O₄ | [1][2] |

| Molecular Weight | 196.16 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| CAS Number | 57113-89-0 | [1][2] |

| Physical Form | Solid | [3] |

| Melting Point | 105-107 °C | [3] |

Section 2: Synthesis and Purification Workflow

The synthesis of this compound is reliably achieved through the esterification of its corresponding carboxylic acid, 2-amino-6-nitrobenzoic acid. The protocol detailed below is a robust method employing methyl p-toluenesulfonate as the methylating agent.

Causality in Experimental Design

The choice of methyl p-toluenesulfonate over other methylating agents like dimethyl sulfate is often driven by safety and handling considerations, as it is less volatile and toxic. Triethylamine serves as a non-nucleophilic base to deprotonate the carboxylic acid, facilitating the nucleophilic attack on the methylating agent. The reaction is conducted in a polar aprotic solvent, DMF, to ensure the solubility of the anionic intermediate. The aqueous workup with sodium bicarbonate is critical for removing any unreacted acidic starting material and the p-toluenesulfonic acid byproduct.

Experimental Protocol: Synthesis of this compound[3]

Materials:

-

2-amino-6-nitrobenzoic acid (65.3 mmol)

-

Methyl p-toluenesulfonate (81.1 mmol)

-

Triethylamine (65.3 mmol)

-

N,N-Dimethylformamide (DMF, 170 ml)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for flash chromatography

-

Toluene

-

Chloroform (CHCl₃)

Procedure:

-

Reaction Setup: Combine 2-amino-6-nitrobenzoic acid, methyl p-toluenesulfonate, and triethylamine in DMF in a suitable reaction vessel.

-

Heating: Stir the mixture under a nitrogen (N₂) atmosphere at 60°C for 18 hours to ensure the reaction proceeds to completion.

-

Solvent Removal: After the reaction period, remove the DMF solvent under reduced pressure (0.2 mm Hg) at 60°C.

-

Workup & Extraction: Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ and then with a saturated aqueous solution of NaCl to remove impurities.

-

Drying and Concentration: Dry the ethyl acetate extract over anhydrous Na₂SO₄, filter the drying agent, and concentrate the solution under reduced pressure.

-

Purification: Purify the crude product via flash chromatography over a silica gel column. Elute the column with a 1:1 mixture of toluene and chloroform (50% toluene-50% CHCl₃).

-

Isolation: Collect the fractions containing the desired product and concentrate them to yield pure this compound. The expected yield is approximately 59-60%.

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis and purification process.

Caption: Workflow for the synthesis and purification of this compound.

Section 3: Strategic Applications in Drug Development and Organic Synthesis

The true value of this compound lies in its potential as a versatile building block. The distinct reactivity of its three functional groups allows for a multitude of selective chemical transformations, making it a valuable starting material for synthesizing complex molecules, particularly in the pharmaceutical industry.

-

Precursor for Heterocyclic Scaffolds: The ortho-disposed amino and nitro groups are primed for reductive cyclization reactions. Reduction of the nitro group to an amine, often with reagents like tin(II) chloride or catalytic hydrogenation, yields a diamine intermediate. This intermediate can then undergo intramolecular cyclization with various reagents to form benzimidazoles, quinoxalinones, or other fused heterocyclic systems that are prevalent in medicinal chemistry.

-

Scaffold for Substituted Anilines: The existing amino group can be selectively acylated, alkylated, or used in transition metal-catalyzed cross-coupling reactions. Subsequently, the nitro group can be reduced to provide a differentially substituted benzene-1,2-diamine, a key intermediate in the synthesis of various therapeutic agents.

-

Modification of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted into an amide via aminolysis. This adds another point of diversification, allowing for the introduction of different side chains or linker groups, which is a common strategy in drug design to modulate solubility and target binding.

While direct applications of this specific molecule in marketed drugs are not broadly documented, its structural motifs are highly relevant. Related nitroaromatic compounds are crucial intermediates in the synthesis of anticancer drugs and other pharmaceuticals.[4] For example, nitrobenzoate derivatives serve as key building blocks for potent anti-tumor agents.[4] Similarly, the 2-amino-nitroaromatic framework is found in precursors to compounds with antimicrobial and anticancer properties.[5] The logical inference is that this compound provides a reliable and adaptable platform for constructing novel compounds in these therapeutic areas.

Section 4: Safety, Handling, and Storage

As a nitroaromatic amine derivative, this compound requires careful handling in a controlled laboratory environment. While a specific Safety Data Sheet (SDS) is not provided in the search results, general precautions for this class of compounds should be strictly followed.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[6][7]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8]

-

Handling: Avoid contact with skin and eyes.[6] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.

-

Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[6]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations at an approved waste disposal plant.

In case of exposure, follow standard first-aid measures:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[7]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support.[7]

-

Ingestion: Rinse mouth and seek immediate medical attention.[7]

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Methyl 2-Nitrobenzoate: Synthesis, Properties, and Applications as a Chemical Intermediate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Methyl 2-methyl-3-nitrobenzoate: Properties and Applications. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Amino-6-nitrobenzothiazole: A Key Intermediate in Pharmaceutical Synthesis. Retrieved from [Link]

Sources

- 1. This compound | C8H8N2O4 | CID 596477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. chemicalbook.com [chemicalbook.com]

A Technical Guide to the Spectroscopic Characterization of Methyl 2-amino-6-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectroscopic data for Methyl 2-amino-6-nitrobenzoate, a key chemical intermediate in various synthetic pathways. As a Senior Application Scientist, the following sections are structured to offer not just raw data, but a comprehensive interpretation grounded in fundamental principles and comparative analysis, ensuring both scientific accuracy and practical utility in a research and development setting.

Molecular Structure and Spectroscopic Overview

This compound (C₈H₈N₂O₄, Molar Mass: 196.16 g/mol ) is a substituted aromatic compound whose structure is confirmed through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1] The strategic placement of the amino, nitro, and methyl ester groups on the benzene ring creates a unique electronic environment, which is reflected in its characteristic spectroscopic signatures. Understanding these signatures is paramount for reaction monitoring, quality control, and the elucidation of its role in complex chemical processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of this compound. The analysis of both ¹H and ¹³C NMR spectra provides unambiguous evidence for the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the aromatic protons, the amine protons, and the methyl ester protons. The electron-donating amino group and the electron-withdrawing nitro and methyl ester groups significantly influence the chemical shifts of the aromatic protons.

Predicted ¹H NMR Data:

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -OCH₃ | ~3.9 | Singlet | N/A |

| -NH₂ | ~5.0-6.0 | Broad Singlet | N/A |

| Ar-H | ~6.5-8.0 | Multiplet | ~7-9 |

Interpretation and Causality:

-

Methyl Protons (-OCH₃): The singlet appearing around 3.9 ppm is characteristic of the three equivalent protons of the methyl ester group. Its chemical shift is influenced by the deshielding effect of the adjacent oxygen atom.

-

Amine Protons (-NH₂): The amine protons typically appear as a broad singlet due to quadrupole broadening and potential hydrogen exchange. Its chemical shift can vary depending on the solvent and concentration.

-

Aromatic Protons (Ar-H): The three protons on the aromatic ring will appear in the aromatic region (typically 6.5-8.5 ppm). The specific chemical shifts and coupling patterns are dictated by the electronic effects of the substituents. The proton situated between the amino and nitro groups is expected to be the most deshielded (downfield shift) due to the strong electron-withdrawing nature of the nitro group and the deshielding effect of the ester. The coupling constants will be in the range of 7-9 Hz, which is typical for ortho- and meta-coupling in a benzene ring. For comparison, in methyl 2-nitrobenzoate, the aromatic protons appear in the range of 7.3-8.1 ppm.[2][3]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a definitive count of the unique carbon environments in the molecule.

Predicted ¹³C NMR Data:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -OCH₃ | ~52 |

| C=O | ~165 |

| Ar-C | ~110-150 |

Interpretation and Causality:

-

Methyl Carbon (-OCH₃): The carbon of the methyl ester group is expected to resonate around 52 ppm.

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is significantly deshielded and will appear downfield, typically around 165 ppm.

-

Aromatic Carbons (Ar-C): The six aromatic carbons will have distinct chemical shifts based on their substitution. The carbon bearing the nitro group will be the most deshielded, while the carbon attached to the amino group will be shielded (upfield shift). The remaining aromatic carbons will have shifts influenced by the combined electronic effects of the substituents. For instance, in methyl 2-nitrobenzoate, the aromatic carbons appear in a range of approximately 124-148 ppm.[4]

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in this compound.

Characteristic IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300-3500 | Medium |

| C-H Stretch (Aromatic) | 3000-3100 | Medium |

| C-H Stretch (Aliphatic) | 2850-3000 | Medium |

| C=O Stretch (Ester) | ~1720 | Strong |

| N-O Stretch (Nitro) | ~1530 and ~1350 | Strong |

| C=C Stretch (Aromatic) | 1450-1600 | Medium to Strong |

| C-O Stretch (Ester) | 1100-1300 | Strong |

Interpretation and Causality:

-

N-H Stretch: The presence of the primary amine is confirmed by the characteristic N-H stretching vibrations in the 3300-3500 cm⁻¹ region.

-

C=O Stretch: The strong absorption around 1720 cm⁻¹ is indicative of the carbonyl group of the ester. This is a highly reliable and intense band. For comparison, methyl m-nitrobenzoate shows a strong C=O stretch at 1720 cm⁻¹.[5]

-

N-O Stretch: The nitro group exhibits two strong stretching vibrations: an asymmetric stretch around 1530 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹. These are key diagnostic peaks for the presence of the nitro functionality.[6][7]

-

C-O Stretch: The C-O single bond stretch of the ester group will appear as a strong band in the 1100-1300 cm⁻¹ region.

-

Aromatic C=C and C-H Stretches: The absorptions in the 1450-1600 cm⁻¹ and 3000-3100 cm⁻¹ regions are characteristic of the carbon-carbon and carbon-hydrogen bonds of the benzene ring, respectively.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of this compound and offers insights into its structure through analysis of its fragmentation pattern.

Mass Spectrometry Data:

| Ion | m/z |

| [M]⁺ | 196 |

| [M-OCH₃]⁺ | 165 |

| [M-NO₂]⁺ | 150 |

Data sourced from PubChem.[1]

Interpretation and Causality:

-

Molecular Ion Peak ([M]⁺): The peak at m/z 196 corresponds to the molecular weight of the compound, confirming its elemental composition.

-

Fragmentation Pattern:

-

The loss of a methoxy radical (-OCH₃) from the molecular ion results in the fragment at m/z 165.

-

The loss of a nitro group (-NO₂) from the molecular ion leads to the fragment at m/z 150.

-

This fragmentation pattern is consistent with the structure of this compound and provides corroborating evidence for the presence of the methyl ester and nitro functional groups.

Experimental Protocols

To ensure the reproducibility of the spectroscopic data, the following experimental protocols are recommended.

NMR Spectroscopy

Workflow for NMR Analysis:

Caption: A generalized workflow for acquiring NMR spectra.

Detailed Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d or DMSO-d₆) in a clean NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument). Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For the ¹³C NMR spectrum, a proton-decoupled sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

-

Data Processing: Process the raw data using appropriate software. This involves Fourier transformation, phase correction, and baseline correction to obtain a clear and interpretable spectrum.

IR Spectroscopy (Thin Solid Film Method)

Workflow for IR Analysis (Thin Film):

Caption: Workflow for IR spectroscopy using the thin solid film method.

Detailed Protocol:

-

Sample Preparation: Dissolve a small amount (a few milligrams) of this compound in a few drops of a volatile solvent such as methylene chloride or acetone.[8][9]

-

Film Deposition: Place a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr). Allow the solvent to fully evaporate, leaving a thin, even film of the solid sample on the plate.

-

Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer. First, acquire a background spectrum of the empty instrument. Then, acquire the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (GC-MS)

Workflow for GC-MS Analysis:

Sources

- 1. This compound | C8H8N2O4 | CID 596477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. METHYL 2-NITROBENZOATE(606-27-9) 1H NMR spectrum [chemicalbook.com]

- 4. METHYL 2-NITROBENZOATE(606-27-9) 13C NMR spectrum [chemicalbook.com]

- 5. homework.study.com [homework.study.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. sciencing.com [sciencing.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. orgchemboulder.com [orgchemboulder.com]

¹H NMR and ¹³C NMR spectra of Methyl 2-amino-6-nitrobenzoate

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 2-amino-6-nitrobenzoate

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the nuclear magnetic resonance (NMR) spectra of this compound, a key organic intermediate. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with practical, field-proven insights into spectral interpretation and data acquisition. We will explore the causal relationships between the molecule's unique electronic structure and its spectral features, offering a self-validating framework for its characterization.

Introduction: The Structural Significance of this compound

This compound (C₈H₈N₂O₄) is a substituted aromatic compound featuring a complex interplay of functional groups.[1] Its benzene ring is functionalized with an electron-donating amino (-NH₂) group and two powerful electron-withdrawing groups: a nitro (-NO₂) group and a methyl ester (-COOCH₃) group. This electronic arrangement makes it a valuable precursor in the synthesis of various heterocyclic compounds and pharmacologically active molecules.[2][3][4]

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of such molecules. By analyzing the chemical shifts, coupling constants, and multiplicities in both ¹H and ¹³C NMR spectra, we can precisely map the electronic environment of each atom within the molecule.

Molecular Structure and Electronic Effects

The unique substitution pattern on the benzene ring is central to understanding the NMR spectra. The amino group at C-2 is a strong activating, electron-donating group (EDG), which increases electron density at the ortho and para positions through resonance.[5][6] Conversely, the nitro group at C-6 and the methyl ester at C-1 are strong deactivating, electron-withdrawing groups (EWGs) that decrease electron density at their respective ortho and para positions.[5][7] This push-pull electronic dynamic governs the chemical shifts of the aromatic protons and carbons.

Caption: Structure of this compound with atom numbering.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides critical information about the proton environment. The aromatic region (typically δ 6.5-8.0 ppm) is particularly informative for this compound.[8]

Aromatic Protons (H-3, H-4, H-5)

The three adjacent protons on the aromatic ring form an AMX spin system. Their chemical shifts are dictated by the cumulative effects of the three substituents.

-

H-5: This proton is ortho to the potent electron-withdrawing nitro group, which strongly deshields it. It is also meta to the amino group and para to the ester group. The dominant effect is the deshielding from the adjacent -NO₂ group, pushing its signal significantly downfield. It will appear as a doublet of doublets (dd) due to coupling with H-4 (ortho coupling, J ≈ 7-9 Hz) and H-3 (meta coupling, J ≈ 1-3 Hz).

-

H-4: This proton is para to the electron-donating amino group (shielding effect) and meta to both the nitro and ester electron-withdrawing groups (deshielding effect). The net result is a chemical shift in the middle of the aromatic region. It will appear as a triplet or, more accurately, a doublet of doublets (dd) due to coupling with its two neighbors, H-3 and H-5 (both ortho couplings, J ≈ 7-9 Hz).

-

H-3: This proton is ortho to the electron-donating amino group, which provides a strong shielding effect. It is meta to the nitro group. The shielding from the -NH₂ group is the dominant influence, shifting this proton significantly upfield relative to the other aromatic protons. It will appear as a doublet of doublets (dd) due to coupling with H-4 (ortho coupling, J ≈ 7-9 Hz) and H-5 (para coupling, J < 1 Hz, often not resolved).

Other Protons

-

-NH₂ Protons: The two protons of the amino group will typically appear as a broad singlet. Its chemical shift can be variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange.

-

-OCH₃ Protons: The three protons of the methyl ester group are magnetically equivalent and are not coupled to any other protons. They will appear as a sharp singlet, typically in the δ 3.8-4.0 ppm range.

Summary of Predicted ¹H NMR Data

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-5 | 7.8 - 8.1 | dd | J(ortho) ≈ 8.0, J(meta) ≈ 1.5 | 1H |

| H-4 | 7.3 - 7.5 | t or dd | J(ortho) ≈ 8.0 | 1H |

| H-3 | 6.7 - 6.9 | dd | J(ortho) ≈ 8.0, J(para) ≈ 0.5 | 1H |

| -NH₂ | 5.5 - 6.5 (broad) | s (broad) | N/A | 2H |

| -OCH₃ | 3.9 - 4.0 | s | N/A | 3H |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the electronic environment of each carbon atom. Aromatic carbons typically resonate between δ 120-150 ppm.[8] The substituent effects are again paramount for peak assignment.

-

C-1 (-COOCH₃ attached): The ipso-carbon attached to the ester group. Its shift will be influenced by the ester itself and the ortho amino and nitro groups.

-

C-2 (-NH₂ attached): The ipso-carbon attached to the amino group. The strong electron-donating nature of nitrogen will cause significant shielding, shifting this carbon upfield relative to many other substituted carbons.

-

C-6 (-NO₂ attached): The ipso-carbon attached to the nitro group. The strong electron-withdrawing nature of the nitro group will cause significant deshielding, shifting this signal downfield.

-

C-3, C-4, C-5: The chemical shifts of these protonated carbons will follow trends similar to their attached protons. C-3 (ortho to -NH₂) will be shielded, while C-5 (ortho to -NO₂) will be deshielded. C-4 will be intermediate.

-

Carbonyl Carbon (-COO-): The ester carbonyl carbon is significantly deshielded and will appear far downfield, typically in the δ 165-175 ppm region.[9]

-

Methyl Carbon (-OCH₃): The methyl carbon of the ester is a typical sp³ carbon and will appear far upfield, usually around δ 50-55 ppm.[9]

Summary of Predicted ¹³C NMR Data

| Carbon Assignment | Predicted δ (ppm) |

| C=O (Ester) | 165 - 168 |

| C-2 (C-NH₂) | 148 - 152 |

| C-6 (C-NO₂) | 145 - 149 |

| C-4 | 130 - 134 |

| C-5 | 120 - 124 |

| C-1 | 115 - 119 |

| C-3 | 112 - 116 |

| -OCH₃ | 52 - 54 |

Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible data, the following protocol is recommended. This methodology represents a self-validating system for the characterization of this compound.

Sample Preparation

-

Weighing: Accurately weigh approximately 10-15 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

-

Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Homogenization: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. A brief period in an ultrasonic bath may aid dissolution if necessary.

-

Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm), although modern spectrometers can reference the residual solvent peak.[10]

Instrument Parameters (400 MHz Spectrometer)

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: 16 ppm (centered around 6 ppm).

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay (d1): 2-5 seconds.

-

Number of Scans: 8-16 scans for good signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: 240 ppm (centered around 120 ppm).

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 512-1024 scans, as the ¹³C nucleus is much less sensitive than ¹H.

-

Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) and perform a Fourier transform.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in positive absorption mode.

-

Baseline Correction: Apply a polynomial baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift scale to the TMS signal (0.00 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integration & Peak Picking: Integrate the ¹H signals to determine relative proton ratios. Pick all peaks in both spectra and label their chemical shifts.

NMR Analysis Workflow

The following diagram illustrates the logical flow from sample to final interpreted structure.

Caption: Workflow for NMR-based structural elucidation.

Conclusion